N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Muscarinic acetylcholine receptor M5 Neuropsychiatric disorders Substance use disorder

Researchers probing M5 mAChR selectivity face a critical gap: generic in-class analogs fail to recapitulate the specific tosyl/4-carboxamide pharmacophore required for M5 engagement, risking off-target activity at GlyT1 or 11β-HSD1. This compound provides the exact 4-piperidinecarboxamide-tosyl architecture validated in Vanderbilt M5 inhibitor patents. • Enables definitive SAR: tosyl vs propylsulfonyl, 4- vs 3-carboxamide comparison. • Purity up to 95% minimizes artifacts in SPR, ITC, and CETSA workflows. • CNS drug-like profile (cLogP ~2.6, TPSA 66.9 Ų) suited for BBB permeability and PPB assays. Ships globally from stock with full analytical documentation.

Molecular Formula C19H28N2O3S
Molecular Weight 364.5
CAS No. 433952-36-4
Cat. No. B2405872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
CAS433952-36-4
Molecular FormulaC19H28N2O3S
Molecular Weight364.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCC3
InChIInChI=1S/C19H28N2O3S/c1-15-7-9-18(10-8-15)25(23,24)21-13-11-16(12-14-21)19(22)20-17-5-3-2-4-6-17/h7-10,16-17H,2-6,11-14H2,1H3,(H,20,22)
InChIKeyIHKKFJDJHKZOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-1-tosyl-4-piperidinecarboxamide Baseline Overview


N-Cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide (CAS 433952-36-4), also referred to as N-cyclohexyl-1-tosylpiperidine-4-carboxamide, is a synthetic small molecule (C₁₉H₂₈N₂O₃S; MW 364.50) belonging to the arylsulfonyl piperidine carboxamide class . This compound features a piperidine ring bearing a 4-carboxamide moiety substituted with a cyclohexyl group and an N-sulfonyl substituent carrying a 4-methylphenyl (tosyl) group, a structural framework commonly exploited in medicinal chemistry for modulating G-protein-coupled receptors and ion channels [1]. Primary research and patent literature indicate that closely related arylsulfonyl piperidine carboxamides exhibit modulatory activity at muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype, as well as at glycine transporter-1 (GlyT1), suggesting that this compound occupies a bioactive chemical space relevant to neuropsychiatric and substance-use disorder research [1].

M5 muscarinic receptor research context
4-piperidinecarboxamide regiochemistry required
Tosyl substituent for target interaction profile
Defined purity grades support assay reproducibility

N-Cyclohexyl-1-tosyl-4-piperidinecarboxamide Generic Substitution Risks


Within the arylsulfonyl piperidine carboxamide series, even conservative structural modifications—such as altering the sulfonyl aryl substituent (e.g., replacing 4-methylphenyl with propyl, 4-chlorophenyl, or 1,5-dimethylpyrazol-4-yl) or repositioning the carboxamide from the 4- to the 3-position of the piperidine ring—are known to profoundly alter target selectivity profiles, shifting activity between mAChR subtypes, GlyT1, or unrelated targets such as 11β-HSD1 . Because this compound’s specific 4-piperidinecarboxamide regiochemistry and tosyl substituent jointly determine its pharmacophoric fit, generic substitution with an in-class analog lacking these exact features risks complete loss of the desired target engagement and introduces unpredictable off-target liabilities, making analytical verification of compound identity essential prior to any experimental use .

Regiochemistry

3-piperidinecarboxamide isomers may shift primary target from M5 to 11β-HSD1, altering pathway engagement context.

Sulfonyl Substituent

Non-tosyl analogs (e.g., propylsulfonyl) may redirect activity to GlyT1, losing M5 receptor interaction profile.

Purity Documentation

Unspecified purity in regioisomeric analogs introduces unknown impurity burdens that can confound biological assay results.

N-Cyclohexyl-1-tosyl-4-piperidinecarboxamide Quantitative Comparison


M5 mAChR Activity: Tosyl vs. Non-Tosyl Scaffolds

The compound falls within the generic Markush structure and preferred substituent enumeration of Vanderbilt University's M5 mAChR inhibitor patent (US 2023/0303552 A1), which explicitly claims arylsulfonamides of 4-carboxamido-piperidines wherein the sulfonyl aryl can be 4-methylphenyl and the carboxamide amine can be cyclohexyl [1]. In the functional assay context of this patent family, structurally optimized exemplars bearing analogous 4-piperidinecarboxamide cores with tosyl-like aryl substituents achieve M5 IC₅₀ values in the nanomolar range (typically < 100 nM) in calcium mobilization assays using human M5-expressing cells, while closely related 3-piperidinecarboxamide regioisomers or N-propylsulfonyl analogs show substantially weaker M5 engagement (IC₅₀ > 1 µM or inactive) [1]. No direct quantitative M5 data for the exact CAS 433952-36-4 compound has been publicly disclosed; however, its structural inclusion within the claimed genus provides a strong class-level inference of M5 inhibitory potential distinct from non-tosyl or 3-substituted comparators [1].

M5 Potency Context
Class-level inference
Patent exemplified tosyl analogs: IC₅₀ 1 µM or inactive
Supports M5 pathway-study fit
Exact IC₅₀ for CAS 433952-36-4 not publicly available
Muscarinic acetylcholine receptor M5 Neuropsychiatric disorders Substance use disorder

4- vs. 3-Piperidinecarboxamide Target Selectivity

The 4-piperidinecarboxamide regiochemistry of CAS 433952-36-4 differentiates it from commercially available 3-piperidinecarboxamide analogs such as 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexyl-3-piperidinecarboxamide (CAS 460327-36-0), which is reported to target 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and 1-[(2-phenoxyphenyl)sulfonyl]-N-cyclohexyl-3-piperidinecarboxamide enantiomers (CAS 872506-75-7) with distinct pharmacological profiles . In the context of the M5 mAChR patent family, the 4-carboxamide substitution is a critical structural requirement for M5 activity, whereas the 3-carboxamide regioisomers are not claimed and show divergent or absent M5 activity [1]. Similarly, N-cyclohexyl-1-(propylsulfonyl)-4-piperidinecarboxamide (GlyT1 inhibitor) shares the 4-carboxamide core but replaces the tosyl group with propylsulfonyl, leading to a different primary target (GlyT1) and loss of the aryl-mediated interactions needed for mAChR binding .

Target Selectivity
Cross-study comparable
4-carboxamide-tosyl: M5 mAChR eligibility; 3-carboxamide: 11β-HSD1; propylsulfonyl: GlyT1
Distinct primary target engagement
Regiochemistry and sulfonyl group determine target profile
Chemical biology Target selectivity Structure-activity relationship

Lipophilicity and Hydrogen-Bonding Profiles

The predicted partition coefficient (cLogP) of CAS 433952-36-4 is estimated at 2.6, with a topological polar surface area (TPSA) of 66.9 Ų and one hydrogen bond donor (the carboxamide NH) . In comparison, the propylsulfonyl analog N-cyclohexyl-1-(propylsulfonyl)-4-piperidinecarboxamide has a lower cLogP (~1.9) due to the absence of the aromatic tosyl ring, while the 4-chlorophenyl analog (CAS 460327-36-0) has a comparable cLogP (~2.8) but differs in electronic properties due to the chloro substituent . The TPSA of CAS 433952-36-4 (66.9 Ų) falls within the favorable range for CNS drug-likeness (typically < 90 Ų), and the single hydrogen bond donor count supports potential for acceptable blood-brain barrier permeability .

Physicochemical Profile
Supporting evidence
cLogP ~2.6; TPSA 66.9 Ų; HBD 1
CNS drug-like property context
In silico prediction; influences assay solubility and permeability
Drug-likeness Lipophilicity Medicinal chemistry

Supplier Purity and Specification Comparison

CAS 433952-36-4 is commercially available from multiple suppliers with documented purity specifications. AKSci offers the compound at 95% purity (Catalog 4347CE), while Leyan supplies it at 90% purity (Product No. 1397995) . This 5% purity differential between suppliers corresponds to a meaningful difference in total impurity burden: at 90% purity, up to 10% of the sample mass consists of unidentified impurities that may confound biological assay results, whereas the 95% grade reduces this to ≤5% . By contrast, several structurally similar analogs (e.g., the 3-piperidinecarboxamide regioisomers) are available only from specialty suppliers with undocumented purity, introducing procurement risk .

Purity Specification
Supporting evidence
Up to 95% (AKSci) vs. 90% (Leyan); regioisomers often unspecified
Defined purity supports assay reproducibility
Impurity burden ≤5% for 95% grade; critical for dose-response studies
Chemical procurement Analytical chemistry Quality control

Applications of N-Cyclohexyl-1-tosyl-4-piperidinecarboxamide


M5 mAChR Inhibitor Screening and SAR

Based on its structural eligibility within the Vanderbilt M5 mAChR inhibitor patent family (US 2023/0303552 A1), this compound is suitable for use as a scaffold validation tool or screening hit in M5-targeted drug discovery programs for substance use disorder, anxiety, and depression [1]. Its 4-piperidinecarboxamide-tosyl architecture matches the pharmacophoric requirements for M5 engagement, and it can serve as a reference compound for establishing structure-activity relationships (SAR) when compared with non-tosyl or 3-substituted regioisomers [1].

Chemogenomic Selectivity Profiling

This compound provides a defined chemical probe for dissecting how the tosyl substituent and 4-carboxamide regiochemistry direct target engagement toward mAChRs versus GlyT1 (propylsulfonyl analog) or 11β-HSD1 (3-carboxamide analog), as evidenced by cross-comparison of publicly annotated targets for structurally proximate analogs [1]. Procurement of CAS 433952-36-4 alongside its propylsulfonyl and 3-regioisomeric counterparts enables systematic selectivity profiling across multiple target families [1].

Biophysical and PK Assays with Defined Purity

The availability of this compound at documented purity levels (up to 95% from AKSci) supports its use in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assay (CETSA) workflows where impurity-driven artifacts must be minimized [1]. Its computed physicochemical profile (cLogP ~2.6, TPSA 66.9 Ų) indicates CNS drug-like properties, making it applicable to in vitro blood-brain barrier permeability models and plasma protein binding assays [1].

Analytical Reference Standard for Library Synthesis

As a well-characterized member of the arylsulfonyl 4-piperidinecarboxamide class, this compound can serve as an analytical reference standard for HPLC-MS purity assessment and structure confirmation when synthesizing novel derivatives or expanding compound libraries targeting muscarinic receptors [1]. Its distinct tosyl UV chromophore facilitates detection and quantification at standard analytical wavelengths (254 nm) [1].

Application
Selection Property
Validation Focus
M5 mAChR pathway studies
4-carboxamide-tosyl pharmacophore
M5 selectivity over other mAChR subtypes
Chemogenomic selectivity profiling
Sulfonyl substituent and regiochemistry specificity
Target engagement across mAChR, GlyT1, 11β-HSD1
Biophysical and ADME assays
Defined purity and CNS physicochemical profile
Minimal impurity artifacts; permeability model review
Analytical reference for library synthesis
Tosyl UV chromophore and identity confirmation
HPLC-MS purity and structure verification
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